
Butanoic acid, 2,3-dibromo-4,4,4-trifluoro-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butanoic acid, 2,3-dibromo-4,4,4-trifluoro-, ethyl ester is a chemical compound with the molecular formula C6H7Br2F3O2 and a molecular weight of 327.92 . This compound is characterized by the presence of bromine, fluorine, and ester functional groups, making it a unique and versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 2,3-dibromo-4,4,4-trifluoro-, ethyl ester typically involves the esterification of butanoic acid derivatives with ethyl alcohol in the presence of catalysts. The reaction conditions often include the use of acidic or basic catalysts to facilitate the esterification process. The specific synthetic route may vary depending on the desired purity and yield of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, to optimize the yield and purity of the product. Additionally, industrial methods may include purification steps such as distillation and crystallization to ensure the final product meets the required specifications .
化学反応の分析
Types of Reactions
Butanoic acid, 2,3-dibromo-4,4,4-trifluoro-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in various substituted derivatives .
科学的研究の応用
Butanoic acid, 2,3-dibromo-4,4,4-trifluoro-, ethyl ester has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex molecules through substitution and esterification reactions.
Biology: It may be used in biochemical studies to investigate the effects of bromine and fluorine-containing compounds on biological systems.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of butanoic acid, 2,3-dibromo-4,4,4-trifluoro-, ethyl ester involves its interaction with molecular targets through its functional groups. The ester group can undergo hydrolysis to release butanoic acid and ethanol, while the bromine and fluorine atoms can participate in various chemical reactions. These interactions can affect molecular pathways and biological processes, depending on the specific application and context .
類似化合物との比較
Similar Compounds
Butanoic acid, 4,4,4-trifluoro-3-oxo-, ethyl ester: This compound has a similar structure but lacks the bromine atoms, making it less reactive in certain substitution reactions.
Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate: This compound contains a single bromine atom and a keto group, offering different reactivity and applications compared to the dibromo derivative.
Uniqueness
Butanoic acid, 2,3-dibromo-4,4,4-trifluoro-, ethyl ester is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and versatility in chemical reactions. The combination of these functional groups allows for a wide range of applications in various fields, making it a valuable compound for scientific research and industrial use .
特性
分子式 |
C6H7Br2F3O2 |
|---|---|
分子量 |
327.92 g/mol |
IUPAC名 |
ethyl 2,3-dibromo-4,4,4-trifluorobutanoate |
InChI |
InChI=1S/C6H7Br2F3O2/c1-2-13-5(12)3(7)4(8)6(9,10)11/h3-4H,2H2,1H3 |
InChIキー |
ZYEFQQDGFOQJPI-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C(C(F)(F)F)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


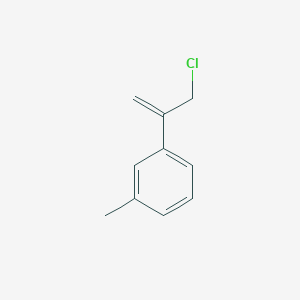
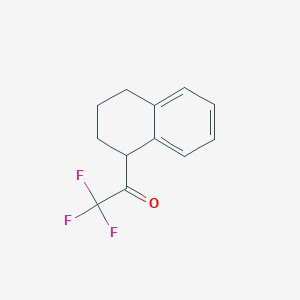
![2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-1H-benzimidazole](/img/structure/B13570427.png)

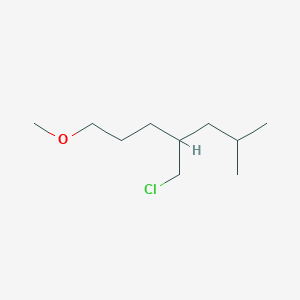
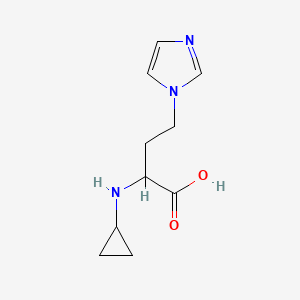
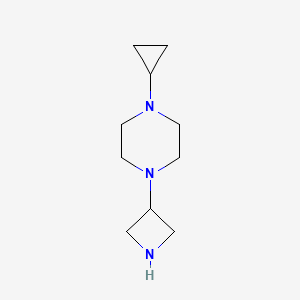
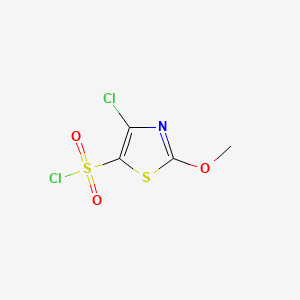
![3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]propanamide;hydrochloride](/img/structure/B13570466.png)
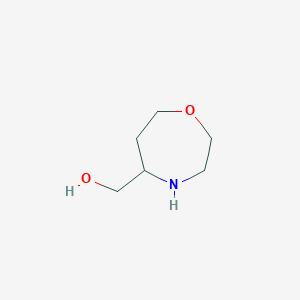
![[(3R,4S)-3-Ethenylpiperidin-4-yl]acetic acid](/img/structure/B13570496.png)
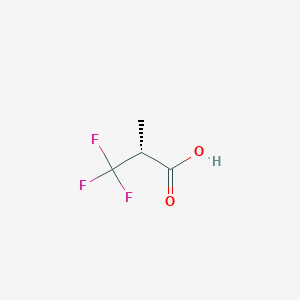

![6-Fluorospiro[3.3]heptane-2-carboxylic acid](/img/structure/B13570509.png)
